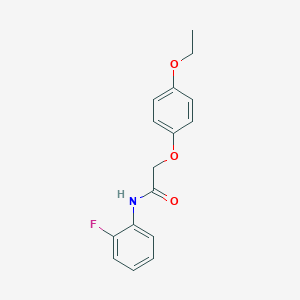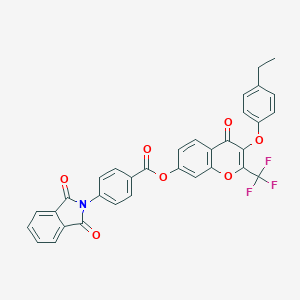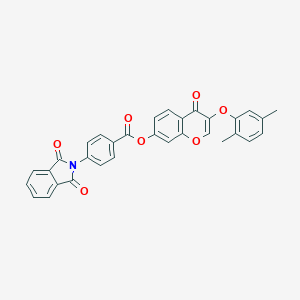
2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known by its chemical name, 2-(2-benzoxazolyl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one.
作用機序
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. It is also believed that the compound exerts its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit a range of effects on various biological systems. For example, it has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to exhibit potential use in the development of fluorescent probes for biological imaging.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its potential use in the development of fluorescent probes for biological imaging. Another advantage is its potential use as a drug target for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the further investigation of its mechanism of action. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore its potential use as a drug target for the treatment of various diseases. Finally, the development of more potent derivatives of this compound could lead to the development of new drugs with improved efficacy.
合成法
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one can be achieved through various methods. One of the most common methods is the condensation reaction of 2-aminobenzoxazole with 4-methylacetophenone and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has been extensively studied in scientific research due to its potential use in various fields. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been shown to have potential use in the development of fluorescent probes for biological imaging and as a potential drug target for the treatment of various diseases.
特性
分子式 |
C25H21NO3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H21NO3/c1-3-28-20-14-10-18(11-15-20)16-21(24(27)19-12-8-17(2)9-13-19)25-26-22-6-4-5-7-23(22)29-25/h4-16H,3H2,1-2H3/b21-16- |
InChIキー |
OOFSHCOVDHANAX-PGMHBOJBSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=C(C=C4)C |
SMILES |
CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C |
正規SMILES |
CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 7-[3-methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284664.png)
![1-{7-[3-Methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B284665.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284667.png)
![methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284668.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)


